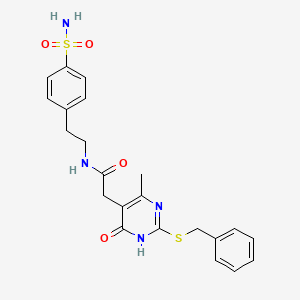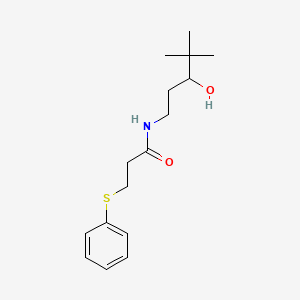
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide is an organic chemical with a structure that includes both pyrimidine and acetamide functional groups. This compound exhibits various chemical and biological properties that make it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Preparation of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple synthetic steps, each requiring precise conditions to achieve the desired product with high purity and yield.
Starting Materials and Initial Steps: : The synthesis begins with the preparation of the pyrimidine core. One common approach is to use 2-thiouracil, which is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to form 2-(benzylthio)uracil.
Introduction of the Acetamide Group: : The acetamide side chain is introduced through a nucleophilic substitution reaction involving 2-(benzylthio)uracil and an acetamide derivative, often in the presence of a catalyst like triethylamine.
Sulfonamide Addition: : To incorporate the sulfonamide group, the intermediate is reacted with 4-sulfamoylphenethylamine, typically under mild heating conditions with a suitable solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound would likely be scaled up using optimized versions of these synthetic routes. Large-scale production involves using automated reactors to carefully control reaction temperatures, pressures, and timings to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
The compound 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide can undergo various types of chemical reactions:
Oxidation: : The benzylthio group is susceptible to oxidation, which can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : The carbonyl groups within the compound can be reduced using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : The aromatic sulfonamide group can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and dichloromethane, with conditions often involving mild heating or cooling to regulate reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions but typically involve modified versions of the original compound, such as oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide is used in various fields of scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules and is studied for its unique reactivity and interactions.
Biology: : The compound's potential biological activities, such as antimicrobial, antifungal, or anticancer properties, are of significant interest.
Medicine: : It is explored for its therapeutic potential, particularly in the design of new drugs targeting specific pathways in diseases.
Industry: : Its chemical properties are leveraged in the development of novel materials and industrial catalysts.
Mecanismo De Acción
The mechanism of action of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide involves its interaction with molecular targets within biological systems. The compound may inhibit enzymes, bind to receptors, or disrupt cellular processes by interfering with specific pathways, such as the sulfonamide's known activity against bacterial folate synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide: : Shares a similar pyrimidine core but differs in the substitution pattern.
N-(4-sulfamoylphenethyl)-2-(benzylthio)acetamide: : Closely related but lacks the pyrimidine component.
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-yl derivatives: : Various derivatives with different substituents at the 5-position.
Uniqueness
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide stands out due to its combined features of a pyrimidine core, a benzylthio group, and a sulfonamide moiety, contributing to its unique chemical reactivity and biological activity.
This should give you a thorough rundown on this fascinating compound. Let me know if there are any particular sections you would like to delve deeper into!
Propiedades
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-19(21(28)26-22(25-15)31-14-17-5-3-2-4-6-17)13-20(27)24-12-11-16-7-9-18(10-8-16)32(23,29)30/h2-10H,11-14H2,1H3,(H,24,27)(H2,23,29,30)(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMLJASODJMLKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile](/img/structure/B2363178.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B2363180.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)







![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)
![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)

